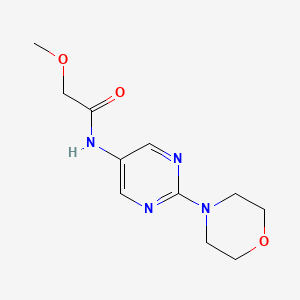
2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide, also known as MPA, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MPA is a potent inhibitor of several enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK3), which are involved in various cellular processes such as cell cycle regulation, apoptosis, and glycogen synthesis.
Wissenschaftliche Forschungsanwendungen
Biotherapeutic Potential in Cancer Treatment
Colchicine derivatives, including those with substituted functional groups such as methoxy and acetamide, have been explored for their antitumor activities. These derivatives are synthesized via chemical and microbial routes and exhibit modified bioactivities with reduced toxicity compared to colchicine. The microbial biotransformation process for producing these derivatives is particularly noted for being regio-specific, cost-effective, safe, and eco-friendly. The significant interest in this route for mass production of colchicine derivatives underscores their potential as potent antitumor molecules (Dubey et al., 2017).
Role in Horticultural Crops Against Environmental Stresses
Melatonin, structurally similar to 2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide, serves as a multifunctional signaling molecule in plants. It enhances the tolerance of horticultural crops against various environmental stresses such as cold, heavy metals, and drought. This is achieved through scavenging of reactive oxygen and nitrogen species, enhancing antioxidant enzyme activity, and modulating defense gene expression. The findings suggest the potential utility of melatonin in improving the eco-friendly crop production and ensuring food safety by boosting plant resistance against biotic and abiotic stress (Bose & Howlader, 2020).
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-17-8-10(16)14-9-6-12-11(13-7-9)15-2-4-18-5-3-15/h6-7H,2-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHICPCDETXXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CN=C(N=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2630671.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2630673.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2630674.png)
![2-Chloro-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]acetamide](/img/structure/B2630676.png)
![6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2630677.png)
![(1R,5S)-8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2630679.png)
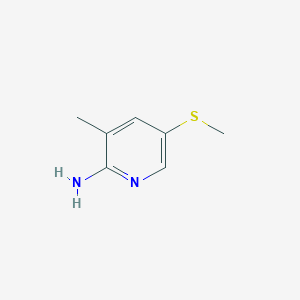
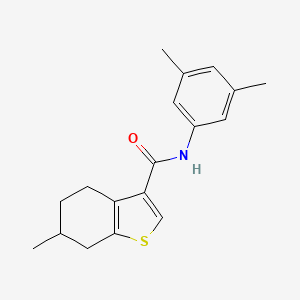
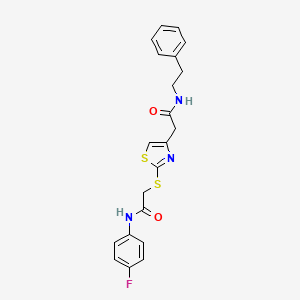
![1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2630686.png)
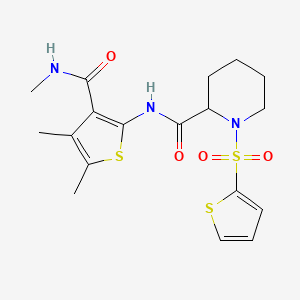
![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)
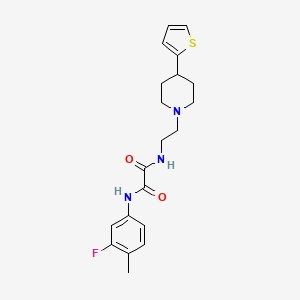
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2630693.png)